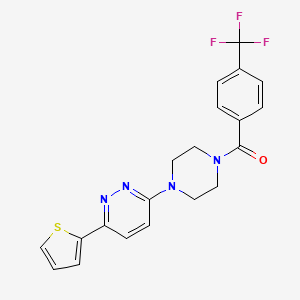

azetidin-1-yl(1,3-dimethyl-1H-pyrazol-5-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

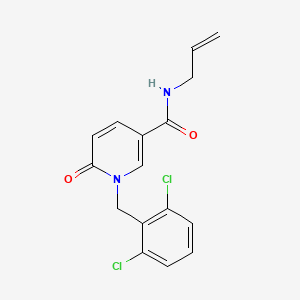

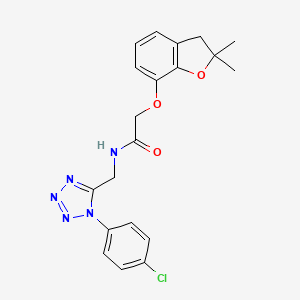

Azetidin-1-yl(1,3-dimethyl-1H-pyrazol-5-yl)methanone is a chemical compound that contains an azetidine ring and a pyrazole ring. The azetidine ring is a four-membered heterocyclic ring containing three carbon atoms and one nitrogen atom. The pyrazole ring is a five-membered heterocyclic ring containing three carbon atoms and two nitrogen atoms .

Synthesis Analysis

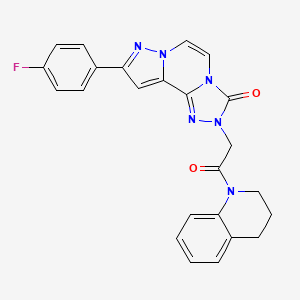

The synthesis of similar compounds has been reported in the literature. For instance, a series of compounds were synthesized starting from 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol, acetyl acetone, various aromatic and heterocyclic aldehydes, and phenacyl bromides . Another method involved intermediate derivatization methods (IDMs) to synthesize derivatives containing 3-methyl-1H-pyrazol-5-yl .

Molecular Structure Analysis

The molecular structure of azetidin-1-yl(1,3-dimethyl-1H-pyrazol-5-yl)methanone is characterized by the presence of an azetidine ring and a pyrazole ring. The azetidine ring is a four-membered heterocyclic ring containing three carbon atoms and one nitrogen atom. The pyrazole ring is a five-membered heterocyclic ring containing three carbon atoms and two nitrogen atoms .

Wissenschaftliche Forschungsanwendungen

- Azetidin-1-yl(1,3-dimethyl-1H-pyrazol-5-yl)methanone derivatives have shown promising antimicrobial properties. Researchers have explored their effectiveness against bacteria, fungi, and protozoa .

- Studies suggest that azetidin-1-yl(1,3-dimethyl-1H-pyrazol-5-yl)methanone derivatives exhibit anti-inflammatory effects. They may modulate inflammatory pathways and contribute to the development of anti-inflammatory drugs .

- Some derivatives of this compound have demonstrated antitumor activity. Researchers have investigated their effects on cancer cell lines, highlighting their potential as candidates for further development in oncology .

- Azetidin-1-yl(1,3-dimethyl-1H-pyrazol-5-yl)methanone derivatives have been evaluated for their antidiabetic properties. These compounds may influence glucose metabolism and insulin sensitivity .

- Certain derivatives exhibit antioxidant properties, which could be valuable in preventing oxidative stress-related diseases. Antioxidants play a crucial role in maintaining cellular health .

- Researchers have explored various synthetic routes to prepare azetidin-1-yl(1,3-dimethyl-1H-pyrazol-5-yl)methanone derivatives. These compounds serve as building blocks for drug development .

Antimicrobial Activity

Anti-Inflammatory Potential

Antitumor Properties

Antidiabetic Effects

Antioxidant Activity

Chemical Synthesis and Medicinal Chemistry

Wirkmechanismus

Target of Action

Compounds with similar structures, such as imidazole and indole derivatives, have been found to interact with multiple receptors . These interactions contribute to a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

For instance, similar compounds have shown potent antitubercular activity against Mycobacterium tuberculosis strain .

Biochemical Pathways

Compounds with similar structures have been found to influence a variety of biochemical pathways, leading to their broad-spectrum biological activities .

Pharmacokinetics

A compound with a similar structure was found to have very high solubility in saline at ph 7 (>71 mg/ml), and pharmacokinetic properties commensurate with inhaled dosing by nebulization .

Result of Action

Similar compounds have shown potent antitubercular activity against mycobacterium tuberculosis strain .

Action Environment

The stability and efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .

Eigenschaften

IUPAC Name |

azetidin-1-yl-(2,5-dimethylpyrazol-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c1-7-6-8(11(2)10-7)9(13)12-4-3-5-12/h6H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBBIYJSMPRIENI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C(=O)N2CCC2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

azetidin-1-yl(1,3-dimethyl-1H-pyrazol-5-yl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-ethylquinazolin-4-yl)oxy]-N-(3-methylphenyl)acetamide](/img/structure/B2951420.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2951429.png)

![(3-Fluoro-4-methoxyphenyl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2951431.png)

![Methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B2951432.png)